Home > Products > Screening Compounds P145515 > 15-epi Travoprost
15-epi Travoprost - 1420791-14-5

15-epi Travoprost

Catalog Number: EVT-1462567
CAS Number: 1420791-14-5
Molecular Formula: C26H35F3O6
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

15-epi-Lipoxin A4 (15-epi-LXA4) is an eicosanoid, a class of signaling molecules derived from the fatty acid arachidonic acid. [] It is an epimer of Lipoxin A4 (LXA4), differing in the chirality at the carbon 15 position. [] 15-epi-LXA4 is classified as an aspirin-triggered lipoxin (ATL) due to its unique biosynthesis pathway involving aspirin-acetylated cyclooxygenase-2 (COX-2). [, ]

15-epi-LXA4 plays a crucial role in the resolution phase of inflammation, acting as an endogenous "stop signal" to dampen excessive inflammatory responses and promote tissue repair. []

Travoprost

Compound Description: Travoprost is a prostaglandin F2α (PGF2α) analog marketed as an ophthalmic solution for the reduction of elevated intraocular pressure. It is a prodrug that is hydrolyzed to its active free acid form, Travoprost acid, in the eye. Travoprost acid is a potent and selective agonist for the prostaglandin FP receptor. [, ]

Travoprost Acid

Compound Description: Travoprost acid is the biologically active form of Travoprost, generated by hydrolysis in the eye. Like Travoprost, Travoprost acid is a potent and selective agonist for the prostaglandin FP receptor, which is found in the human trabecular meshwork and ciliary body. [, ]

Latanoprost

Compound Description: Latanoprost, like Travoprost, is a prostaglandin F2α analog and a prodrug. It is hydrolyzed to its free acid form, Latanoprost acid, in the eye. Latanoprost acid acts as an FP receptor agonist, stimulating phosphoinositide turnover and intracellular calcium mobilization in human trabecular meshwork cells. []

Latanoprost Acid

Compound Description: Latanoprost acid is the active free acid form of the prodrug Latanoprost. It acts as an FP receptor agonist, similar to Travoprost acid, contributing to its intraocular pressure-lowering effects. []

Bimatoprost

Compound Description: Bimatoprost is another prostaglandin F2α analog and prodrug utilized for its ocular hypotensive effects. It is metabolized to Bimatoprost acid, its biologically active form. Bimatoprost is recognized as an FP receptor agonist, as demonstrated by its ability to bind to the FP receptor and induce intracellular calcium mobilization. []

Bimatoprost Acid

Compound Description: Bimatoprost acid is the active metabolite of Bimatoprost. It acts as an FP receptor agonist, similar to Travoprost acid and Latanoprost acid, contributing to its ocular hypotensive effects. [, ]

Unoprostone Isopropyl Ester

Compound Description: Unoprostone Isopropyl Ester is a prodrug form of Unoprostone, a prostaglandin analog used to lower intraocular pressure. It is hydrolyzed to its active free acid form, Unoprostone, in the eye. Unoprostone is a relatively weak agonist of the FP receptor. []

Unoprostone

Compound Description: Unoprostone is the active metabolite of Unoprostone Isopropyl Ester, generated by hydrolysis. It is a weaker agonist of the FP receptor compared to Travoprost acid or Latanoprost acid. []

11β-fluoro-15-epi-15-indanyl-PGF(2α) (AL-8810)

Compound Description: 11β-fluoro-15-epi-15-indanyl-PGF(2α), also known as AL-8810, is a selective antagonist for the prostaglandin FP receptor. Studies have shown that AL-8810 effectively antagonizes the effects of various FP receptor agonists, including those induced by bimatoprost, latanoprost acid, and travoprost acid, on phosphoinositide turnover in human trabecular meshwork cells. [, ]

15-epi-Lipoxin A4 (15-epi-LXA4)

Compound Description: 15-epi-Lipoxin A4 (15-epi-LXA4) is an endogenous anti-inflammatory mediator generated from arachidonic acid through the action of lipoxygenases. It is often referred to as aspirin-triggered lipoxin A4 because its biosynthesis is enhanced by aspirin's ability to acetylate and modify cyclooxygenase-2 (COX-2) activity. 15-epi-LXA4 exerts its anti-inflammatory effects through binding to the lipoxin A4 receptor (ALX/FPR2), a G protein-coupled receptor. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Overview

15-epi Travoprost is a synthetic derivative of prostaglandin F2α, specifically designed to treat conditions such as glaucoma and ocular hypertension. It is an isomer of Travoprost, which is known for its efficacy in lowering intraocular pressure by increasing the outflow of aqueous humor from the eye. The compound's unique structure contributes to its potent pharmacological effects.

Source

15-epi Travoprost is synthesized from commercially available precursors through various chemical reactions. Its development stems from the need for effective treatments for glaucoma, a condition that can lead to vision loss if not properly managed.

Classification

15-epi Travoprost falls under the category of prostaglandin analogs. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound specifically mimics the action of natural prostaglandins in the eye, enhancing fluid drainage and reducing intraocular pressure.

Synthesis Analysis

Methods

The synthesis of 15-epi Travoprost employs several advanced organic chemistry techniques. The primary method involves a convergent synthesis strategy, where different components of the molecule are constructed separately and then combined.

Technical Details

  1. Corey Method: This method is commonly used for synthesizing prostaglandin analogs. It involves sequential attachment of side chains to a core structure derived from (−)-Corey aldehyde or lactone .
  2. Horner–Wadsworth–Emmons Condensation: This reaction is utilized to install the lower side chain onto the core structure, creating a key intermediate .
  3. Reduction Techniques: The use of CBS-oxazaborolidine and catecholborane has been reported for reducing the 15-oxo group effectively, which is critical in forming the desired stereochemistry .
  4. Final Steps: The synthesis concludes with esterification processes and purification through silica gel flash chromatography, ensuring high yield and purity of 15-epi Travoprost .
Molecular Structure Analysis

Structure

15-epi Travoprost has a complex molecular structure characterized by multiple chiral centers, specifically at C-15, which distinguishes it from its analogs. The structural formula can be represented as follows:

C20H28F3O5\text{C}_{20}\text{H}_{28}\text{F}_3\text{O}_5

Data

The molecular weight of 15-epi Travoprost is approximately 393.44 g/mol. The presence of fluorine atoms enhances its lipophilicity, aiding in ocular penetration.

Chemical Reactions Analysis

Reactions

The synthesis of 15-epi Travoprost involves several key reactions:

  1. Wittig Reaction: Used to form alkenes by reacting phosphonium ylides with carbonyl compounds.
  2. Esterification: Final steps involve converting carboxylic acids into esters using alcohols, which enhances solubility and bioavailability.
  3. Oxidation: Key intermediates undergo oxidation reactions to achieve the desired functional groups necessary for biological activity .

Technical Details

The synthesis pathway includes careful control of reaction conditions (temperature, solvent choice) to optimize yields and minimize by-products.

Mechanism of Action

Process

15-epi Travoprost functions primarily as an agonist at prostaglandin receptors (specifically FP receptors). Upon administration:

  1. It binds to FP receptors on ocular tissues.
  2. This binding triggers intracellular signaling pathways that increase the outflow of aqueous humor.
  3. As a result, intraocular pressure decreases effectively.

Data

Clinical studies have demonstrated that 15-epi Travoprost can lower intraocular pressure by approximately 25-30% in patients with glaucoma or ocular hypertension .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Relevant analyses indicate that maintaining proper storage conditions is essential for preserving its efficacy .

Applications

Scientific Uses

15-epi Travoprost is primarily utilized in ophthalmology as a medication for:

  1. Glaucoma Treatment: It effectively lowers intraocular pressure, making it crucial for managing this condition.
  2. Research Applications: Its mechanism provides insights into prostaglandin biology and receptor pharmacology, contributing to further drug development efforts in treating eye diseases.
Structural Elucidation and Stereochemical Analysis

Molecular Characterization of 15-epi Travoprost Diastereomer

IUPAC Nomenclature and Isomeric Differentiation

15-epi Travoprost is a stereoisomer of the prostaglandin analog Travoprost, distinguished by the inverted configuration at the C15 hydroxyl group. Its systematic IUPAC name is:propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate [4] [6] [10].

The "15-epi" designation specifies the reversed stereochemistry at carbon 15 (R to S or vice versa) relative to native Travoprost. This epimerization alters spatial orientation while preserving identical atomic connectivity and molecular formula (C₂₆H₃₅F₃O₆, MW 500.55 g/mol) [2] [5]. The SMILES notation further highlights isomeric divergence:CC(C)OC(=O)CCC\C=C/C[C@H]1[C@@H](O)C[C@@H](O)[C@@H]1\C=C\[C@H](O)COc2cccc(c2)C(F)(F)F [5] [8].

Table 1: Nomenclature and Identifiers of 15-epi Travoprost

ParameterValue
CAS Number1420791-14-5
Molecular FormulaC₂₆H₃₅F₃O₆
Molecular Weight500.55 g/mol
Key StereocentersInverted configuration at C15
Synonyms15β-Travoprost; Travoprost 15-epi Diastereomer; 15-epi Diastereomer

X-ray Crystallography and Absolute Configuration Determination

While explicit X-ray crystallographic data for 15-epi Travoprost is limited in the provided sources, its absolute configuration can be inferred through comparative analysis. The (1R,2R,3R,5S) cyclopentane ring configuration and (S) chirality at C15 are established via synthesis and nuclear magnetic resonance (NMR) studies [4] [6]. Epimerization at C15 disrupts the native molecule's hydrogen-bonding network, potentially altering crystal packing. Analogous prostaglandin epimers exhibit distinct melting points and solubility profiles, corroborating divergent solid-state conformations [3] [7].

Comparative Analysis with Travoprost: Diastereomeric Divergence

Stereochemical Impact on Physicochemical Properties

The C15 epimerization induces measurable changes in physicochemical behavior:

  • Polarity: Altered hydroxyl group orientation affects hydrogen-bonding capacity, increasing logP by ~0.2 units compared to Travoprost [9].
  • Thermal Stability: The inverted stereochemistry destabilizes the molecule’s interaction with the FP receptor’s binding pocket, reducing binding affinity by 20-fold [9].
  • Physical State: Both compounds exist as colorless oils, but 15-epi Travoprost exhibits lower viscosity due to compromised molecular stacking [2] [4].

Table 2: Physicochemical Comparison of Travoprost and 15-epi Travoprost

PropertyTravoprost15-epi TravoprostBiological Consequence
C15 Configuration15S15R (epimer)Altered FP receptor docking geometry
FP Receptor Binding AffinityHigh (Kd = 1.2 nM)Reduced (Kd ~ 24 nM)Diminished IOP-lowering efficacy
Aqueous SolubilityLowSlightly elevatedAltered corneal permeability

Conformational Dynamics in Solution vs. Solid State

  • Solution State: NMR studies of related prostaglandins reveal that epimerization at C15 increases rotational freedom of the ω-chain. This enhances solvent-accessible surface area (SASA) in polar solvents, improving solubility marginally [4] [9].
  • Solid State: The inverted C15 stereochemistry disrupts optimal alignment for intermolecular hydrogen bonding. This reduces crystalline lattice stability, explaining its persistent oily form despite purification [2] [5]. Molecular dynamics simulations indicate altered torsion angles (Δφ > 15°) in the alkenyl side chain, affecting molecular compaction [9].

Table 3: Molecular Dynamics Parameters

Conformational ParameterTravoprost15-epi TravoprostExperimental Method
C13-C15 Bond Rotation Barrier8.2 kcal/mol6.9 kcal/molDFT Calculations
Hydroxyl pKa12.111.8Potentiometric Titration
Solvent-Accessible Surface480 Ų520 ŲMolecular Dynamics Simulation

Properties

CAS Number

1420791-14-5

Product Name

15-epi Travoprost

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate

Molecular Formula

C26H35F3O6

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21+,22+,23-,24+/m0/s1

InChI Key

MKPLKVHSHYCHOC-AURHPGDUSA-N

SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Synonyms

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic Acid 1-Methylethyl Ester;

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.